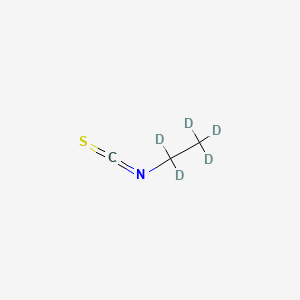
1,1,1,2,2-Pentadeuterio-2-isothiocyanatoethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2-Pentadeuterio-2-isothiocyanatoethane: is a deuterated compound, where hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is of interest due to its unique isotopic properties, which make it useful in various scientific applications, including spectroscopy and tracer studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1,2,2-Pentadeuterio-2-isothiocyanatoethane can be synthesized through the reaction of deuterated ethylamine with carbon disulfide, followed by oxidation. The reaction typically involves the following steps:
Deuterated Ethylamine Preparation: Deuterated ethylamine is prepared by the reaction of deuterated ethanol with ammonia.
Formation of Deuterated Ethyl Isothiocyanate: The deuterated ethylamine reacts with carbon disulfide to form deuterated ethyl isothiocyanate.
Oxidation: The deuterated ethyl isothiocyanate is then oxidized to form this compound.
Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to maintain the isotopic purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,2,2-Pentadeuterio-2-isothiocyanatoethane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Addition Reactions: The compound can participate in addition reactions with electrophiles, forming new compounds.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Addition Reactions: Electrophiles such as halogens or acids are used, often in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products:
Substitution Reactions: Products include deuterated amines, alcohols, and thiols.
Addition Reactions: Products include halogenated or acid-substituted derivatives.
Oxidation and Reduction: Products vary depending on the specific reaction conditions but can include deuterated alcohols or hydrocarbons.
Scientific Research Applications
Chemistry: 1,1,1,2,2-Pentadeuterio-2-isothiocyanatoethane is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its isotopic properties allow for precise tracking using spectroscopic methods.
Biology: In biological research, this compound is used in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems. It helps in understanding metabolic pathways and enzyme activities.
Medicine: The compound is used in pharmacokinetic studies to track the distribution and metabolism of drugs in the body. Its isotopic properties provide accurate and detailed information on drug behavior.
Industry: In industrial applications, this compound is used in the production of deuterated materials, which are essential in various high-tech applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Mechanism of Action
The mechanism of action of 1,1,1,2,2-Pentadeuterio-2-isothiocyanatoethane involves its interaction with molecular targets through its isothiocyanate group. The isothiocyanate group can react with nucleophiles, forming covalent bonds with amino acids in proteins or other biological molecules. This interaction can alter the function of the target molecule, leading to various biological effects. The deuterium atoms provide stability and resistance to metabolic degradation, enhancing the compound’s effectiveness in tracer studies.
Comparison with Similar Compounds
1,1,1,2,2-Pentadeuterio-2-deuteriooxyethane: Another deuterated compound used in similar applications.
Deuterated Ethyl Isothiocyanate: A precursor in the synthesis of 1,1,1,2,2-Pentadeuterio-2-isothiocyanatoethane.
Deuterated Ethylamine: Used in the preparation of deuterated isothiocyanates.
Uniqueness: this compound is unique due to its specific isotopic composition and the presence of the isothiocyanate group. This combination provides distinct properties that make it valuable in various scientific and industrial applications. Its stability and resistance to metabolic degradation, along with its ability to form covalent bonds with biological molecules, set it apart from other similar compounds.
Properties
Molecular Formula |
C3H5NS |
|---|---|
Molecular Weight |
92.18 g/mol |
IUPAC Name |
1,1,1,2,2-pentadeuterio-2-isothiocyanatoethane |
InChI |
InChI=1S/C3H5NS/c1-2-4-3-5/h2H2,1H3/i1D3,2D2 |
InChI Key |
HBNYJWAFDZLWRS-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N=C=S |
Canonical SMILES |
CCN=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8S,10R,13S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B15288206.png)

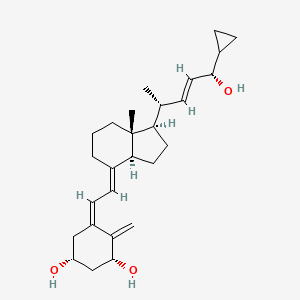
![Boronic acid, [4-(2-amino-3-hydroxypropyl)phenyl]-](/img/structure/B15288217.png)

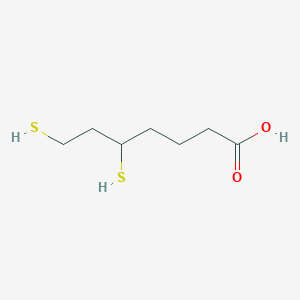


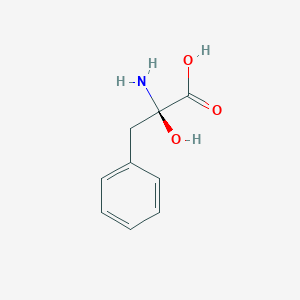
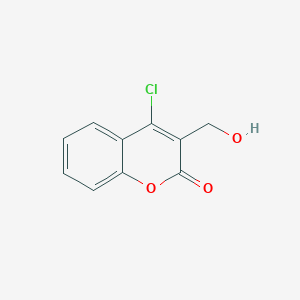



![trisodium;2-[2-[6-[[4-(2-ethylanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]-1-oxo-3-sulfonatonaphthalen-2-ylidene]hydrazinyl]naphthalene-1,5-disulfonate](/img/structure/B15288288.png)
